An In-depth Technical Guide on the Structure and Conformation of Boc-D-2-pyridylalanine
An In-depth Technical Guide on the Structure and Conformation of Boc-D-2-pyridylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butoxycarbonyl-D-2-pyridylalanine (Boc-D-2-pyridylalanine) is a chiral amino acid derivative with significant applications in peptide synthesis and medicinal chemistry. Its unique structure, incorporating a Boc-protecting group and a 2-substituted pyridine (B92270) ring, imparts specific conformational properties that are crucial for its role as a building block in the design of novel therapeutics and peptidomimetics. This guide provides a comprehensive overview of the structural and conformational aspects of Boc-D-2-pyridylalanine, drawing upon available data for the compound and its close analogs. Due to the limited availability of specific experimental data for Boc-D-2-pyridylalanine in publicly accessible literature, this guide also presents data from structurally related compounds to infer its probable characteristics.
Introduction
Boc-D-2-pyridylalanine is a non-canonical amino acid that has garnered interest in the field of drug discovery. The presence of the pyridine ring introduces a rigid, aromatic, and potentially coordinating moiety into peptide backbones, which can influence secondary structure and interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group is a staple in peptide chemistry, facilitating stepwise peptide synthesis through its acid-lability. Understanding the three-dimensional structure and conformational flexibility of this building block is paramount for its effective utilization in rational drug design.
Chemical Structure and Physicochemical Properties
Boc-D-2-pyridylalanine is formally known as (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid. Its chemical structure consists of a D-alanine backbone where one of the β-hydrogens is replaced by a pyridin-2-yl group. The α-amino group is protected with a tert-butoxycarbonyl group.
Below is a 2D representation of the molecular structure of Boc-D-2-pyridylalanine.
Caption: 2D structure of Boc-D-2-pyridylalanine.
A summary of the key physicochemical properties of Boc-D-2-pyridylalanine is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 98266-32-1 | [1][2] |
| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][3] |
| Molecular Weight | 266.29 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 145-152 °C | [1][3] |
| Storage Temperature | 2-8 °C | [3] |
Synthesis
Caption: General workflow for Boc-protection.
General Experimental Protocol for Boc Protection
The following is a generalized protocol based on the synthesis of a structurally similar compound, Boc-3-(3-pyridyl)-L-alanine.[4]
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Dissolution: D-2-pyridylalanine is suspended in a mixture of an organic solvent (e.g., 1,4-dioxane) and water.
-
Basification: The mixture is cooled in an ice bath, and a base such as sodium bicarbonate or sodium hydroxide (B78521) is added to deprotonate the amino group, rendering it nucleophilic.
-
Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent is added dropwise to the stirred suspension.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Workup: The organic solvent is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent (e.g., ethyl acetate) to remove unreacted Boc₂O. The aqueous layer is then acidified (e.g., with citric acid) to a pH of approximately 3.
-
Extraction: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified, typically by crystallization from a suitable solvent system, to yield pure Boc-D-2-pyridylalanine.
Structural Conformation
The conformational preferences of Boc-D-2-pyridylalanine are determined by the interplay of steric and electronic effects arising from the bulky Boc group, the aromatic pyridine ring, and the carboxylic acid moiety. The key rotatable bonds that define its conformation are the backbone dihedral angles φ (phi), ψ (psi), and ω (omega), as well as the side-chain dihedral angles χ₁ (chi1) and χ₂ (chi2).
Backbone Conformation
The conformation of the peptide backbone is largely dictated by the φ and ψ dihedral angles. The allowed values for these angles can be visualized on a Ramachandran plot. For a D-amino acid, the sterically allowed regions in the Ramachandran plot are generally in the upper right and lower right quadrants, corresponding to right-handed helical and extended sheet-like conformations, respectively.
Caption: Dihedral angles in a peptide backbone.
Side-Chain Conformation
The orientation of the 2-pyridyl side chain is described by the dihedral angles χ₁ (N-Cα-Cβ-Cγ) and χ₂ (Cα-Cβ-Cγ-N_pyridyl). The rotation around the Cα-Cβ bond (χ₁) is expected to favor staggered conformations to minimize steric hindrance with the backbone. The preferred rotamers are typically gauche(+) (g+), trans (t), and gauche(-) (g-). The relative energies of these rotamers will be influenced by potential interactions between the pyridine ring and the backbone amide and carbonyl groups.
Inferred Conformational Data
In the absence of a crystal structure for Boc-D-2-pyridylalanine, we can infer its likely conformational parameters from studies on other Boc-protected amino acids and peptides containing aromatic side chains. For instance, computational studies on similar dipeptides have shown that specific backbone and side-chain conformations are energetically favored.[6]
Table 2: Predicted Dihedral Angle Ranges for D-Amino Acids
| Dihedral Angle | Typical Range (°) for D-Amino Acids |
| φ (phi) | +40 to +80 (Right-handed helix) or +100 to +180 (Extended) |
| ψ (psi) | +40 to +80 (Right-handed helix) or -180 to -150 (Extended) |
| ω (omega) | ~180 (trans) |
| χ₁ (chi1) | -60 (g+), 180 (t), +60 (g-) |
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization and conformational analysis of Boc-D-2-pyridylalanine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. While a fully assigned spectrum for Boc-D-2-pyridylalanine is not available in the literature, the expected chemical shifts can be predicted based on the analysis of similar compounds.[7][8][9][10][11]
Table 3: Predicted ¹H NMR Chemical Shifts for Boc-D-2-pyridylalanine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Boc (9H) | ~1.4 | singlet |
| Cα-H | ~4.5 | multiplet |
| Cβ-H₂ | ~3.2-3.5 | multiplet |
| Pyridyl-H | ~7.2-8.5 | multiplet |
| N-H | ~5.0-6.0 | doublet |
| COOH | >10 | broad singlet |
Table 4: Predicted ¹³C NMR Chemical Shifts for Boc-D-2-pyridylalanine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~28 |
| Boc (C(CH₃)₃) | ~80 |
| Cα | ~55 |
| Cβ | ~38 |
| Pyridyl-C | ~122-158 |
| Boc C=O | ~155 |
| COOH | ~175 |
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H, C=O (from both the carbamate (B1207046) and carboxylic acid), and C-N bonds, as well as vibrations from the aromatic pyridine ring.
Table 5: Expected IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic acid) | 2500-3300 (broad) |
| N-H (Amide) | 3200-3400 |
| C-H (Aromatic/Aliphatic) | 2850-3100 |
| C=O (Carboxylic acid) | 1700-1725 |
| C=O (Boc group) | 1680-1700 |
| C=N, C=C (Pyridine) | 1400-1600 |
Applications in Drug Development
Boc-D-2-pyridylalanine serves as a valuable building block in the synthesis of peptidomimetics and other small molecules with therapeutic potential. It is used as an intermediate in the synthesis of heterocyclic amides that act as inhibitors of nitric oxide production.[1] The incorporation of this non-natural amino acid can lead to peptides with enhanced stability against enzymatic degradation, improved pharmacokinetic properties, and novel biological activities. The pyridine side chain can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, which can be exploited in the design of potent and selective inhibitors or receptor ligands.
Conclusion
Boc-D-2-pyridylalanine is a synthetically useful amino acid derivative with distinct structural features that make it an attractive component for peptide and medicinal chemistry. While specific experimental data on its crystal structure and detailed conformational analysis are sparse in the public domain, a comprehensive understanding of its likely structural and conformational properties can be inferred from the analysis of related compounds and general principles of stereochemistry. This guide provides a foundational understanding for researchers and scientists working with this compound, highlighting its key characteristics and potential applications in drug development. Further experimental and computational studies are warranted to fully elucidate the conformational landscape of Boc-D-2-pyridylalanine and to leverage its full potential in the design of next-generation therapeutics.
References
- 1. Cas 98266-32-1,BOC-D-2-PYRIDYLALANINE | lookchem [lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. BOC-D-2-PYRIDYLALANINE CAS#: 98266-32-1 [amp.chemicalbook.com]
- 4. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]
- 6. Conformational analysis of short polar side-chain amino-acids through umbrella sampling and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
